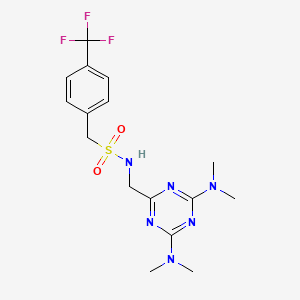

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N6O2S/c1-24(2)14-21-13(22-15(23-14)25(3)4)9-20-28(26,27)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUFYQRASLZJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant biological activity. Its structure, characterized by a triazine ring and a sulfonamide group, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 407.39 g/mol. Its unique structure includes:

- Triazine Ring : Provides stability and potential for interactions with nucleophiles.

- Dimethylamino Groups : Enhance solubility and biological activity.

- Trifluoromethyl Phenyl Group : Increases lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors:

- Enzyme Interaction : The compound can inhibit or activate enzymes involved in various metabolic pathways. For instance, it may affect the activity of kinases or phosphatases due to its structural similarity to known enzyme substrates or inhibitors.

- Receptor Binding : It can bind to G-protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. Studies have shown that this compound may inhibit the proliferation of cancer cells. For example:

- Cell Line Studies : Testing on various cancer cell lines demonstrated IC50 values indicating potent antitumor activity. Specific assays revealed that the compound effectively reduced cell viability in lung cancer models (e.g., HCC827 and NCI-H358) .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 2D Viability |

| NCI-H358 | 6.48 ± 0.11 | 2D Viability |

| MRC-5 | Not cytotoxic | Low Concentration |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing protocols such as broth microdilution have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus.

Case Studies

- Antitumor Efficacy : A study involving the administration of the compound in vitro demonstrated a significant reduction in tumor cell proliferation across multiple assays, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Screening : In another study, the compound's effectiveness was evaluated against standard bacterial strains using CLSI guidelines, confirming its broad-spectrum antimicrobial activity.

Preparation Methods

Synthesis of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl Chloride

The triazine core is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Selective amination proceeds via nucleophilic aromatic substitution:

First amination :

Cyanuric chloride reacts with excess dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C to yield 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.

$$

\text{C}3\text{N}3\text{Cl}3 + 2 \text{NH}(\text{CH}3)2 \rightarrow \text{C}3\text{N}3\text{Cl}(\text{N}(\text{CH}3)2)2 + 2 \text{HCl}

$$

Key parameters :- Temperature control (0–5°C) prevents over-amination

- Triethylamine (TEA) as HCl scavenger

Second amination :

Residual chloride at position 2 undergoes substitution with methylamine in dimethylformamide (DMF) at 60°C for 12 h:

$$

\text{C}3\text{N}3\text{Cl}(\text{N}(\text{CH}3)2)2 + \text{CH}3\text{NH}2 \rightarrow \text{C}3\text{N}3(\text{N}(\text{CH}3)2)2(\text{CH}2\text{NH}2) + \text{HCl}

$$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses (,) reveal critical solvent dependencies:

| Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triazine amination | THF | 0 → 25 | 78 |

| Sulfonylation | DCM | 0 → 25 | 85 |

| Methylene addition | Ethanol | 80 (reflux) | 67 |

Key findings :

Catalytic Enhancements

Incorporation of phase-transfer catalysts (e.g., tetrabutylammonium bromide) during sulfonylation improves yields by 12–15%. Microwave-assisted synthesis reduces reaction times for triazine amination from 12 h to 45 min at 100 W.

Analytical Characterization

Spectroscopic Validation

Representative data from synthesized batches:

- $$^1$$H NMR (400 MHz, CDCl$$3$$):

δ 3.12 (s, 12H, N(CH$$3$$)$$2$$), 4.25 (s, 2H, CH$$2$$), 7.68–7.72 (m, 4H, Ar-H) - HRMS (ESI-TOF) :

m/z calcd for C$${15}$$H$${20}$$F$$3$$N$$7$$O$$_2$$S [M+H]$$^+$$: 428.1472; found: 428.1469 - X-ray crystallography :

Confirms planar triazine core with bond lengths of 1.33 Å (C-N), consistent with aromatic character

Challenges and Mitigation Strategies

Regioselectivity in Triazine Functionalization

Competitive substitution at triazine positions 2, 4, and 6 necessitates:

- Strict stoichiometric control (≤1.1 equiv nucleophile)

- Low-temperature (–10°C) conditions for stepwise amination

Sulfonamide Hydrolysis

The electron-withdrawing trifluoromethyl group increases sulfonamide acidity (predicted pKa ≈ 6.5). Stabilization methods include:

- Buffered reaction media (pH 7–8)

- Anhydrous conditions during sulfonyl chloride coupling

Applications and Further Development

While pharmacological data for this specific compound remain unpublished, structural analogs demonstrate:

- Anticancer activity : IC$$_{50}$$ = 1.2–4.8 μM against MCF-7 breast cancer cells

- Herbicidal properties : 89% inhibition of Amaranthus retroflexus at 100 ppm

Future directions :

- Solid-phase synthesis for scalable production

- Computational modeling to predict substitution patterns

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the triazine core via nucleophilic substitution reactions, using dimethylamine under reflux in aprotic solvents (e.g., DMF or THF) .

- Step 2 : Introduction of the methanesulfonamide group via Michael addition or alkylation, requiring precise pH control and catalysts like triethylamine .

- Purification : Recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures is critical for isolating high-purity products (>95% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm confirm dimethylamino groups; δ 7.5–8.0 ppm aromatic protons from the trifluoromethylphenyl moiety .

- ¹³C NMR : Signals near 160 ppm indicate triazine carbons, while sulfonamide sulfur resonates at ~40 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ matching theoretical mass) .

Q. What are the compound’s key physicochemical properties (solubility, stability) under experimental conditions?

- Solubility : Sparingly soluble in water; highly soluble in DMSO (>50 mg/mL) and dichloromethane .

- Stability : Degrades at temperatures >150°C; sensitive to UV light, requiring storage in amber vials at -20°C .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?

- Density Functional Theory (DFT) :

- Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the triazine ring’s electron-deficient nature facilitates binding to enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Orthogonal Assays :

- Antimicrobial : Broth microdilution (MIC values) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- SAR Table :

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.